molecular formula C16H14O6 B14523165 5-[3-(Furan-2-yl)acryloyl]-2,4-dimethoxybenzoic acid CAS No. 62435-14-7

5-[3-(Furan-2-yl)acryloyl]-2,4-dimethoxybenzoic acid

Cat. No.: B14523165
CAS No.: 62435-14-7
M. Wt: 302.28 g/mol
InChI Key: CKGXPOBAOAXELI-UHFFFAOYSA-N
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Description

5-[3-(Furan-2-yl)acryloyl]-2,4-dimethoxybenzoic acid is an organic compound that features a furan ring, an acrylate group, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-(Furan-2-yl)acryloyl]-2,4-dimethoxybenzoic acid typically involves the condensation of furan-2-carbaldehyde with malonic acid, followed by esterification and subsequent hydrolysis to yield the desired product . The reaction conditions often include the use of catalysts such as p-toluenesulfonic acid and solvents like tetrahydrofuran (THF) to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-[3-(Furan-2-yl)acryloyl]-2,4-dimethoxybenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products Formed

Scientific Research Applications

5-[3-(Furan-2-yl)acryloyl]-2,4-dimethoxybenzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[3-(Furan-2-yl)acryloyl]-2,4-dimethoxybenzoic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[3-(Furan-2-yl)acryloyl]-2,4-dimethoxybenzoic acid is unique due to its combination of a furan ring, an acrylate group, and a dimethoxybenzoic acid moiety

Properties

CAS No.

62435-14-7

Molecular Formula

C16H14O6

Molecular Weight

302.28 g/mol

IUPAC Name

5-[3-(furan-2-yl)prop-2-enoyl]-2,4-dimethoxybenzoic acid

InChI

InChI=1S/C16H14O6/c1-20-14-9-15(21-2)12(16(18)19)8-11(14)13(17)6-5-10-4-3-7-22-10/h3-9H,1-2H3,(H,18,19)

InChI Key

CKGXPOBAOAXELI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1C(=O)C=CC2=CC=CO2)C(=O)O)OC

Origin of Product

United States

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